REACTION_SMILES
|
[CH2:1]1[CH2:2][CH:3]=[CH:4][CH2:5][CH2:6]1.[N+:7]([O-:8])(=[O:9])[c:10]1[c:11]([C:12]#[N:13])[c:14]([O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[cH:15][cH:16][cH:17]1>>[NH2:7][c:10]1[c:11]([C:12]#[N:13])[c:14]([O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[cH:15][cH:16][cH:17]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1=CCCCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCOc1cccc([N+](=O)[O-])c1C#N
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCOc1cccc(N)c1C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |